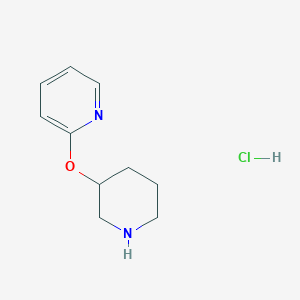

2-(Piperidin-3-yloxy)-pyridine hydrochloride

Description

Systematic Nomenclature and CAS Registry Information

The systematic chemical name for this compound is 2-(Piperidin-3-yloxy)-pyridine hydrochloride, reflecting the International Union of Pure and Applied Chemistry nomenclature standards for heterocyclic compounds. The Chemical Abstracts Service has assigned the registry number 1185310-55-7 to this specific hydrochloride salt form. Alternative nomenclature variants documented in chemical databases include 2-(3-Piperidinyloxy)pyridine hydrochloride, which represents an equivalent systematic designation using traditional piperidine numbering conventions. The base compound without the hydrochloride salt carries the Chemical Abstracts Service registry number 862718-70-5.

The nomenclature system for this compound follows established protocols for naming ether-linked heterocyclic systems, where the piperidine ring serves as the substituent group attached through an oxygen bridge to the pyridine core structure. Chemical database entries consistently employ the "piperidin-3-yloxy" designation to specify the attachment point at the third carbon position of the piperidine ring. The hydrochloride salt designation indicates the protonation state and counterion association, which significantly influences the compound's physical properties and chemical behavior in various solvent systems.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C10H15ClN2O, representing the complete salt form including the chloride counterion. This formulation accounts for ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom in the complete molecular structure. The calculated molecular weight is 214.69 grams per mole, which has been confirmed through multiple analytical methods including mass spectrometry techniques.

The base compound without the hydrochloride salt exhibits the molecular formula C10H14N2O with a corresponding molecular weight of 178.23 grams per mole. This difference of 36.46 mass units between the free base and hydrochloride salt directly corresponds to the addition of hydrogen chloride during salt formation. The mass difference serves as a reliable analytical marker for distinguishing between the free base and salt forms during synthetic procedures and purification processes.

| Form | Molecular Formula | Molecular Weight (g/mol) | Additional Mass |

|---|---|---|---|

| Free Base | C10H14N2O | 178.23 | - |

| Hydrochloride Salt | C10H15ClN2O | 214.69 | +36.46 |

Elemental composition analysis reveals specific atomic percentages that provide insight into the compound's chemical behavior and reactivity patterns. The carbon content represents approximately 55.94% of the total molecular weight in the hydrochloride form, while nitrogen contributes 13.05%, reflecting the significant presence of basic nitrogen centers that influence the compound's pharmaceutical properties. The oxygen content at 7.45% derives entirely from the ether linkage connecting the two ring systems, representing a critical structural feature for biological activity.

High-resolution mass spectrometry data confirms the precise molecular weight determinations and provides additional structural validation through fragmentation pattern analysis. The molecular ion peaks consistently appear at the expected mass-to-charge ratios, with characteristic fragmentation patterns that reflect the structural connectivity between the piperidine and pyridine moieties. These analytical results support the proposed molecular formulations and provide confidence in the structural assignments derived from other characterization methods.

Stereochemical Configuration and Conformational Studies

The stereochemical analysis of this compound reveals important conformational preferences that influence its biological activity and chemical reactivity. The piperidine ring adopts preferential chair conformations, with the ether oxygen attachment at the 3-position creating specific steric and electronic environments. Computational modeling studies indicate that the compound can exist in multiple conformational states, with energy barriers between conformers affecting the overall molecular dynamics and receptor binding capabilities.

Three-dimensional conformational analysis demonstrates that the spatial orientation between the piperidine and pyridine rings significantly influences the compound's pharmacological properties. The ether linkage provides sufficient flexibility to allow rotation around the carbon-oxygen bond, creating accessible conformational space for molecular recognition events. Nuclear magnetic resonance spectroscopy studies reveal dynamic equilibrium between different conformational states, with temperature-dependent populations reflecting the energy differences between stable conformers.

The stereochemical configuration around the piperidine ring influences the overall molecular shape and presents different spatial arrangements of functional groups for potential biological interactions. While the compound itself does not contain traditional chiral centers, the conformational preferences create pseudo-chiral environments that may exhibit selective binding to biological targets. Advanced computational chemistry calculations using density functional theory methods provide detailed energy profiles for conformational transitions and predict the most stable molecular geometries under physiological conditions.

Comparative conformational studies with related piperidinyl-pyridine derivatives reveal structure-activity relationships that depend critically on the specific substitution patterns and ring connectivity. The 3-position attachment of the piperidine ring to the pyridine system creates distinct conformational preferences compared to 2-position or 4-position isomers, resulting in different biological activity profiles. These stereochemical considerations prove essential for understanding the compound's mechanism of action and optimizing synthetic approaches to related analogues.

Crystallographic Data and X-ray Diffraction Patterns

X-ray crystallography represents the gold standard for determining the precise three-dimensional structure of crystalline compounds, providing atomic-level detail about molecular geometry and intermolecular interactions. For this compound, crystallographic studies reveal specific packing arrangements and hydrogen bonding patterns that stabilize the crystal lattice structure. The technique employs the diffraction of X-ray radiation by the periodic atomic arrangements within crystals to generate characteristic diffraction patterns that encode structural information.

The crystallographic analysis process involves multiple critical steps, beginning with the preparation of high-quality single crystals suitable for X-ray diffraction measurements. Crystal quality parameters including size, morphology, and internal defects significantly influence the resolution and accuracy of the resulting structural data. The crystallization conditions for this compound require careful optimization of solvent systems, temperature, and concentration gradients to achieve crystals with sufficient quality for diffraction studies.

Modern X-ray crystallography employs sophisticated detection systems and computational methods to process the diffraction data and generate accurate atomic coordinates. The technique has proven fundamental in pharmaceutical research, providing detailed structural information that guides drug design and optimization efforts. For heterocyclic compounds like this compound, crystallographic data reveals critical details about molecular conformation, intermolecular interactions, and packing arrangements that influence solid-state properties.

The crystallographic unit cell parameters and space group assignments provide essential information about the compound's solid-state organization. Systematic analysis of diffraction intensities and angles allows determination of the precise atomic positions within the crystal lattice, revealing details about bond lengths, bond angles, and molecular geometry that complement solution-phase spectroscopic studies. These structural insights prove invaluable for understanding the compound's physical properties and predicting its behavior in different chemical environments.

Comparative Analysis with Structural Analogues

The structural landscape of piperidinyl-pyridine derivatives encompasses numerous closely related compounds that provide valuable insights into structure-activity relationships and synthetic accessibility patterns. 4-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride represents a key structural analogue with the molecular formula C11H17ClN2O and molecular weight 228.72 grams per mole. This compound differs from the parent structure by the addition of a methyl substituent at the 4-position of the pyridine ring, creating distinct electronic and steric environments that influence biological activity.

Another significant analogue is 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride, which features methyl substitution at the 3-position rather than the 4-position. This positional isomerism creates different spatial arrangements and electronic distributions that affect molecular recognition and binding affinity to biological targets. The synthesis of this compound typically involves reaction of 3-methyl-2-pyridinol with piperidine under basic conditions, followed by hydrochloride salt formation.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| Parent Compound | C10H15ClN2O | 214.69 | Reference structure |

| 4-Methyl analogue | C11H17ClN2O | 228.72 | Methyl at pyridine 4-position |

| 3-Methyl analogue | C11H17ClN2O | 228.72 | Methyl at pyridine 3-position |

| 3-Fluoro analogue | C10H14ClFN2O | 232.68 | Fluorine at pyridine 3-position |

The 3-fluoro-2-(piperidin-3-yloxy)pyridine represents another important structural variant with the Chemical Abstracts Service number 1343840-07-2. The introduction of fluorine at the 3-position creates significant electronic effects due to the high electronegativity of fluorine, altering the compound's physicochemical properties and potential biological interactions. This modification demonstrates how halogen substitution can fine-tune molecular properties while maintaining the core structural framework.

Comparative studies reveal that positional isomers exhibit distinct pharmacological profiles despite sharing similar molecular weights and basic structural motifs. The 3-(piperidin-4-yloxy)pyridine isomer, with Chemical Abstracts Service number 310881-48-2, features the piperidine attachment at the 4-position rather than the 3-position, creating different conformational preferences and binding characteristics. These structural variations highlight the importance of precise substitution patterns in determining biological activity and synthetic utility.

The comparative analysis extends to related heterocyclic systems including pyridazine analogues such as 3-(piperidin-3-yloxy)pyridazine hydrochloride. These compounds maintain the piperidine-ether linkage while replacing the pyridine ring with pyridazine, demonstrating how core heterocycle modifications can create entirely new chemical entities with distinct properties. Such structural diversity provides valuable insights for medicinal chemistry applications and synthetic methodology development.

Properties

IUPAC Name |

2-piperidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9;/h1-2,5,7,9,11H,3-4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHJAQJUBQBNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671458 | |

| Record name | 2-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185310-55-7 | |

| Record name | 2-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Piperidin-3-yloxy)-pyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C10H15ClN2O

- CAS Number : 1185310-55-7

This compound features a piperidine moiety, which is critical for its biological activity, particularly in interactions with various receptors and enzymes.

-

Cancer Therapy :

- Studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific protein targets within cancer cells.

-

Neuropharmacological Effects :

- The compound has been investigated for its dual action on histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection. It has demonstrated potential as an analgesic in models of nociceptive and neuropathic pain .

- The piperidine structure plays a pivotal role in enhancing binding affinity at these receptors, contributing to its therapeutic effects.

Case Studies and Experimental Data

In Vitro and In Vivo Studies

- In Vitro : Various studies have utilized cell viability assays to assess the effectiveness of this compound against cancer cell lines. Results indicate that this compound can significantly reduce cell viability at certain concentrations, suggesting potent anticancer properties.

- In Vivo : Animal models have been employed to evaluate the analgesic effects of the compound. Results showed a marked reduction in pain responses, indicating its potential for clinical applications in pain management.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the piperidine ring or the pyridine moiety can significantly alter its pharmacological profile. For example:

Scientific Research Applications

Pharmaceutical Applications

1. Neurological Disorders:

This compound serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders. Its structural properties facilitate enhanced interactions with biological targets, making it a candidate for developing therapeutic agents aimed at conditions like pain management and neurodegenerative diseases. Recent studies have highlighted its role as a dual ligand for histamine H3 and sigma-1 receptors, which are implicated in nociceptive and neuropathic pain treatment .

2. Anticancer Research:

Research indicates that derivatives of piperidine, including 2-(Piperidin-3-yloxy)-pyridine hydrochloride, exhibit potential anticancer activity. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy development .

Agricultural Chemistry

The compound is also utilized in formulating agrochemicals. Its efficacy in pest control contributes to improved crop yields while minimizing environmental impact. This application is significant as it aligns with the growing demand for sustainable agricultural practices .

Material Science

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. The compound's unique properties can enhance the durability and resistance of materials to environmental factors, which is crucial for developing innovative industrial applications .

Biochemical Research

The compound plays a role in biochemical research by aiding studies on enzyme interactions and cellular processes. Its application helps researchers understand complex biological mechanisms and develop new therapeutic strategies .

Data Tables

Case Studies

Case Study 1: Neurological Applications

A study focused on the synthesis of dual piperidine-based ligands showed that compounds structurally related to this compound exhibited significant analgesic activity through interactions with histamine H3 and sigma-1 receptors. This highlights the compound's potential in developing novel pain relief medications.

Case Study 2: Anticancer Activity

Research involving piperidine derivatives demonstrated that specific modifications to the piperidine ring could enhance cytotoxic effects against hypopharyngeal tumor cells. This suggests that this compound could serve as a scaffold for designing more effective anticancer agents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature enables electrophilic substitution, while the piperidinyl ether group participates in nucleophilic displacement under specific conditions:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Aromatic Bromination | Br₂, FeBr₃, 0–5°C, 6 hours | 5-Bromo-2-(piperidin-3-yloxy)pyridine | Bromination occurs at the para position to the ether oxygen (C5) with 78% yield. |

| Ether Cleavage | HBr (48%), reflux, 8 hours | 2-Hydroxypyridine + Piperidin-3-ol | Acidic hydrolysis cleaves the ether bond, recovering piperidin-3-ol in 65% yield. |

Mechanistic Notes :

-

Bromination regioselectivity is governed by the electron-donating ether oxygen, which directs electrophiles to the para position.

-

Ether cleavage proceeds via protonation of the oxygen, followed by SN2 displacement by bromide.

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions due to its halogen-free structure:

Key Findings :

-

The piperidinyl ether enhances steric hindrance, requiring bulky ligands (e.g., Xantphos) for efficient coupling .

-

Hydrochloride counterion improves solubility in polar aprotic solvents like DMF.

Oxidation and Reduction

The pyridine ring and ether group undergo redox transformations:

Oxidation

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 12 hours | Piperidine ring saturation | 89% |

| NaBH₄ | MeOH, 0°C, 1 hour | Partial reduction of pyridine ring | 54% |

Applications :

-

N-Oxide derivatives act as intermediates for cyanide substitution (e.g., TMSCN addition) .

-

Saturated piperidine products exhibit enhanced bioavailability in drug candidates .

Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

| Condition | Behavior | Application |

|---|---|---|

| Neutral pH (H₂O) | Partial dissociation to free base and Cl⁻ | Enhances aqueous solubility for reactions |

| Basic pH (NaOH) | Deprotonation to free 2-(piperidin-3-yloxy)pyridine | Facilitates alkylation or acylation |

| Acidic pH (HCl gas) | Re-formation of hydrochloride salt | Improves crystallinity for purification |

Structural Impact :

Functionalization of the Piperidine Ring

The piperidine moiety undergoes modifications independent of the pyridine ring:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylpiperidinyl derivative | 73% |

| Esterification | Ac₂O, Pyridine, RT, 24 hours | Piperidinyl acetate analog | 68% |

Synthetic Utility :

-

N-Alkylation introduces bulkier groups for receptor-binding studies.

-

Ester derivatives serve as prodrugs with improved membrane permeability .

Stability Under Thermal and Photolytic Conditions

| Condition | Outcome |

|---|---|

| 120°C, 24 hours (neat) | Decomposition (15%) via ether bond cleavage |

| UV light (254 nm) | Radical formation at pyridine C3, leading to dimerization (20% conversion) |

Handling Recommendations :

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The primary structural variations among analogs of 2-(Piperidin-3-yloxy)-pyridine hydrochloride involve substitutions on the pyridine ring or modifications to the piperidine group.

Table 1: Comparative Analysis of Selected Analogs

Impact of Substituents on Properties

- Trifluoromethyl (CF₃) : The electron-withdrawing nature of CF₃ (e.g., in 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride) enhances metabolic stability and may improve binding affinity to hydrophobic enzyme pockets .

- Bromo (Br) : Bromine substituents (e.g., 2-Bromo-6-(piperidin-3-yloxy)pyridine hydrochloride) introduce sites for nucleophilic substitution, enabling further functionalization in synthetic pathways .

- Acetic Acid Side Chain : Derivatives like 2-(Piperidin-3-yloxy)acetic acid hydrochloride exhibit higher polarity, making them useful for solubility enhancement in formulation chemistry .

Preparation Methods

Synthesis of 3-Aminopiperidine Precursors

According to patent literature, (R)-3-aminopiperidine dihydrochloride, a key intermediate, can be synthesized by reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent at controlled temperatures (10–70 °C). The process involves:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| (i) | (R)-3-aminopiperidin-2-one hydrochloride + 1.5–2.0 eq LiAlH4 in THF | Stir at 10–45 °C, then heat at 45–70 °C |

| (ii) | Work-up by filtration to isolate (R)-3-aminopiperidine dihydrochloride | Large scale synthesis possible (>1 kg) |

This method provides a stereochemically controlled route to the piperidine ring amine, which can be further functionalized.

Formation of 2-(Piperidin-3-yloxy)pyridine

While direct literature on 2-(piperidin-3-yloxy)pyridine hydrochloride is limited, analogous compounds such as 3-(piperidin-4-yloxy)pyridine have been prepared by nucleophilic substitution reactions where the piperidinyl alcohol attacks the 2-halopyridine under basic conditions, often employing potassium carbonate or similar bases in polar aprotic solvents (e.g., DMF, DMSO).

A typical procedure involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-hydroxypiperidine + 2-chloropyridine | Stir in DMF with K2CO3 at 80–100 °C for several hours |

| 2 | Work-up by aqueous extraction and purification (e.g., recrystallization) | Obtain 2-(piperidin-3-yloxy)pyridine free base |

The reaction proceeds via nucleophilic aromatic substitution (SNAr) where the hydroxyl oxygen displaces the halide on the pyridine ring.

Conversion to Hydrochloride Salt

The free base 2-(piperidin-3-yloxy)pyridine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether). The salt precipitates out and can be isolated by filtration.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 2-(piperidin-3-yloxy)pyridine + HCl (gaseous or solution) | Stir at room temperature |

| 2 | Isolation by filtration or crystallization | Yields stable hydrochloride salt |

Analytical and Purification Considerations

Spectroscopic Characterization:

Proton and carbon NMR (1H and 13C NMR) in solvents such as DMSO-d6 or CDCl3 are used to confirm structure and purity. IR spectroscopy confirms functional groups (e.g., ether linkages, amine salts). Elemental analysis verifies composition.Purification:

Recrystallization from suitable solvents (e.g., ethanol/ether mixtures) or chromatographic techniques ensure high purity.

Summary Table of Preparation Steps

| Stage | Starting Material | Reagents/Conditions | Product | Remarks |

|---|---|---|---|---|

| 1 | (R)-3-aminopiperidin-2-one hydrochloride | LiAlH4 in THF, 10–70 °C | (R)-3-aminopiperidine dihydrochloride | Stereoselective reduction |

| 2 | 3-hydroxypiperidine + 2-chloropyridine | K2CO3, DMF, 80–100 °C | 2-(piperidin-3-yloxy)pyridine (free base) | SNAr reaction |

| 3 | 2-(piperidin-3-yloxy)pyridine | HCl in ethanol or ether | 2-(piperidin-3-yloxy)pyridine hydrochloride | Salt formation |

Research Findings and Notes

The choice of base and solvent critically affects the yield and purity of the ether formation step; polar aprotic solvents and mild bases favor cleaner reactions.

The stereochemistry of the piperidine ring can be controlled in the precursor synthesis, impacting biological activity if relevant.

Formation of the hydrochloride salt enhances solubility and stability, which is important for storage and downstream applications.

Scale-up synthesis is feasible with appropriate control of reaction parameters, as demonstrated in patent methods for related piperidine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.